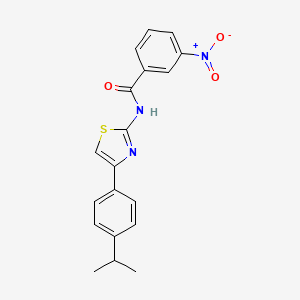

![molecular formula C22H26N2O4 B2529339 2-[4-(4-甲氧基苯基)哌嗪-1-基]-2-氧代乙基 (4-甲基苯基)乙酸酯 CAS No. 1798043-68-1](/img/structure/B2529339.png)

2-[4-(4-甲氧基苯基)哌嗪-1-基]-2-氧代乙基 (4-甲基苯基)乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

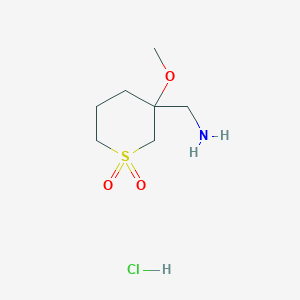

The compound “2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in many pharmaceuticals . The methoxyphenyl and methylphenyl groups are aromatic rings, which are often involved in π-π interactions and can contribute to the compound’s reactivity and binding affinity.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring and the attachment of the methoxyphenyl and methylphenyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR, IR, and HRMS, which can provide information about the types of bonds and functional groups present .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The piperazine ring might undergo reactions such as alkylation or acylation. The aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring might increase its solubility in water, while the aromatic rings might increase its lipophilicity .科学研究应用

合成和抗菌活性

一些新型衍生物,包括 2-[4-(4-甲氧基苯基)哌嗪-1-基]-2-氧代乙基 (4-甲基苯基)乙酸酯,已被合成并筛选出它们的抗菌活性。这些化合物对各种微生物表现出良好或中等的活性,突出了它们在抗菌研究领域的潜力 (Bektaş 等人,2007)。

药物开发中的杂质谱分析

该化合物已因其在开发一种高活性血小板聚集抑制剂、糖蛋白 IIb/IIIa 拮抗剂中的杂质谱而被研究。该研究涉及先进的液相色谱-质谱技术,用于表征药物开发过程中合成和放大过程中产生的副产物 (Thomasberger 等人,1999)。

抗炎和镇痛剂研究

2-[4-(4-甲氧基苯基)哌嗪-1-基]-2-氧代乙基 (4-甲基苯基)乙酸酯的衍生物已被合成并评价为潜在的抗炎和镇痛剂。这些化合物对环氧化酶-2 (COX-2) 表现出显着的抑制活性,以及值得注意的镇痛和抗炎活性,与该领域的标准药物相比具有优势 (Abu-Hashem 等人,2020)。

药物应用和结构表征

该新化合物的结构和潜在药物应用已被探索,重点是其合成过程和通过各种光谱方法进行的结构表征。这项研究提供了对该化合物潜在医学应用的见解 (Wujec & Typek,2023)。

放射性标记和成像应用

该化合物已用于成像目的的选择性配体的放射性标记,特别是在正电子发射断层扫描 (PET) 中。这说明了它在医学成像和诊断中的用途,尤其是在受体成像中 (Kuhnast 等人,2006)。

作用机制

Target of Action

The primary targets of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate are likely to be alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .

Mode of Action

The compound has been found to inhibit the reuptake and induce the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines . It is much less potent and is thought to have relatively insignificant abuse potential .

Biochemical Pathways

The compound’s interaction with its targets affects the cholinergic transmission , which is crucial in cognitive functions . Inhibition of acetylcholinesterase, an important enzyme in acetylcholine hydrolysis, is one of the significant drug targets to increase acetylcholine levels .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds .

Result of Action

The compound’s action results in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . It also has a significant role in the treatment of various neurological conditions .

安全和危害

未来方向

属性

IUPAC Name |

[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(4-methylphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-17-3-5-18(6-4-17)15-22(26)28-16-21(25)24-13-11-23(12-14-24)19-7-9-20(27-2)10-8-19/h3-10H,11-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQDCXHQYOIAFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-5-(3-p-tolyl-1,2,4-oxadiazole-5-yl)-6-[4-(methylthio)phenyl]-3,6-dihydropyrimidine-2(1H)-thione](/img/structure/B2529258.png)

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2529259.png)

![6-(4-fluorobenzyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2529260.png)

![N-(sec-butyl)-4-[6-(2-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2529261.png)

![N-(4-fluorobenzyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2529265.png)

![tert-butyl N-{2-[(1-cyano-1-methyl-3-phenylpropyl)carbamoyl]ethyl}carbamate](/img/structure/B2529271.png)

![3-(3,4-dichlorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2529272.png)

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]oxamide](/img/structure/B2529273.png)